molecular formula C27H32N6O5 B116367 H-Tyr-Pro-Trp-Gly-NH2 CAS No. 144450-13-5

H-Tyr-Pro-Trp-Gly-NH2

カタログ番号: B116367
CAS番号: 144450-13-5
分子量: 520.6 g/mol
InChIキー: HWGSOAJXZHSMGE-PMVMPFDFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1, CAS: 144450-13-5) is a tetrapeptide with the sequence Tyr-Pro-Trp-Gly amide. It belongs to the melanocyte-stimulating hormone-release inhibiting factor (MIF-1) family and exhibits opioid receptor activity . Structurally, it features a tyrosine (Tyr) residue at the N-terminus, followed by proline (Pro), tryptophan (Trp), and glycine (Gly), with a C-terminal amidation enhancing stability .

Studies highlight its role in modulating central nervous system functions, including analgesia. Unlike classical opioids, Tyr-W-MIF-1 binds to both mu 1 (μ1) and mu 2 (μ2) opioid receptor subtypes, with a preference for μ2 sites, which may explain its unique pharmacological profile, such as higher potency in intrathecal versus intracerebroventricular administration . Its binding affinity for μ-opioid receptors (Kiμ = 10–100 nM) and moderate μ/δ selectivity (Kiδ/Kiμ = 100–1000) position it as a key compound for studying opioid receptor dynamics .

準備方法

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Attachment

SPPS is the predominant method for synthesizing H-Tyr-Pro-Trp-Gly-NH2 due to its scalability and automation compatibility. The choice of resin is critical:

  • Rink Amide Resin : Preferred for C-terminal amidation, as it provides a pre-functionalized amide group upon cleavage .

  • Wang Resin : Requires post-synthetic amidation but offers cost advantages for large-scale production .

The first amino acid (glycine) is anchored via its carboxyl group to the resin using a linker such as 4-(hydroxymethyl)benzoic acid (HMBA). Activation reagents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) facilitate this attachment under inert conditions .

Deprotection and Coupling Cycles

Each amino acid is sequentially added using the following steps:

  • Deprotection : The Fmoc (fluorenylmethyloxycarbonyl) group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amino group for subsequent coupling .

  • Coupling : Activated amino acids (e.g., Fmoc-Trp-OH, Fmoc-Pro-OH) are coupled using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) as a base . Reaction times vary from 30 minutes to 2 hours, depending on steric hindrance.

Critical Parameters :

  • Coupling Efficiency : Proline residues require extended coupling times (90–120 minutes) due to secondary amine reactivity .

  • Solvent Purity : Anhydrous DMF ensures minimal side reactions.

Cleavage and Global Deprotection

After sequence assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail:

  • Standard Cocktail : TFA (94%), water (2.5%), triisopropylsilane (TIS, 2.5%), and ethanedithiol (EDT, 1%) for 2–4 hours .

  • Yield Optimization : Scavengers like EDT prevent tyrosine and tryptophan oxidation during cleavage .

Post-Synthesis Amidation Techniques

For resins lacking pre-installed amide groups (e.g., Wang resin), amidation is performed in solution:

  • Reagents : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the C-terminal carboxyl group, which reacts with ammonium bicarbonate to form the amide .

  • Conditions : Reactions proceed in DMF/water (9:1) at 4°C for 24 hours to minimize racemization .

Liquid-Phase Peptide Synthesis

Stepwise Solution-Phase Coupling

Liquid-phase synthesis is less common but useful for small-scale modifications:

  • Activation : Boc (tert-butyloxycarbonyl)-protected amino acids are activated using dicyclohexylcarbodiimide (DCC) and HOBt.

  • Purification : Each intermediate is purified via recrystallization or column chromatography, increasing time and cost .

Fragment Condensation Approaches

For longer peptides, fragments (e.g., Tyr-Pro and Trp-Gly-NH2) are synthesized separately and coupled:

  • Challenges : Low yields due to steric hindrance at the proline-tryptophan junction.

  • Optimization : Microwave-assisted synthesis reduces reaction times and improves yields by 15–20% .

Comparative Analysis of Synthesis Methods

Parameter SPPS Liquid-Phase
Yield 70–85%50–65%
Purity >95% (post-HPLC)80–90%
Time 3–5 days7–10 days
Cost High (resin/reagents)Moderate (solvents/purification)

Key Insight : SPPS is superior for producing this compound at scale, while liquid-phase methods are reserved for specialized modifications .

Optimization Strategies for Enhanced Yield and Purity

Reagent and Solvent Optimization

  • Coupling Agents : HATU outperforms HBTU in proline-rich sequences, reducing coupling times by 30% .

  • Solvent Systems : Adding 10% N-methyl-2-pyrrolidone (NMP) to DMF improves solubility of tryptophan residues .

Temperature and Reaction Time Modifications

  • Low-Temperature Coupling : Conducting reactions at 0–4°C minimizes aspartimide formation at glycine residues .

  • Extended Deprotection : Increasing piperidine exposure from 5 to 10 minutes ensures complete Fmoc removal without side reactions .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

  • Method : Reverse-phase C18 column, gradient elution (5–95% acetonitrile in 0.1% TFA), UV detection at 220 nm .

  • Purity Threshold : Commercial batches require >98% purity for biomedical applications .

Mass Spectrometry (MS) Analysis

  • Electrospray Ionization (ESI-MS) : Confirms molecular weight (520.6 g/mol) with <0.1 Da error .

  • MS/MS Fragmentation : Validates sequence integrity by identifying y- and b-ions .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Peaks at δ 7.1–7.3 ppm confirm aromatic protons of tyrosine and tryptophan .

  • 13C NMR : Carbonyl signals (δ 170–175 ppm) verify amide bond formation .

化学反応の分析

Oxidative Modifications

Tryptophan (Trp) and tyrosine (Tyr) residues are susceptible to oxidation:

Reaction TypeConditionsOutcomeReference
Trp oxidation H₂O₂ (1–5 mM)Forms N-formylkynurenine, reducing bioactivity
Tyr oxidation UV irradiationGenerates dityrosine crosslinks, altering structural stability

Hydrogen peroxide (0.1–1.0 mM) induces reversible oxidation of methionine residues in related peptides, suggesting potential oxidative pathways for Tyr-Pro-Trp-Gly-NH2 in biological systems.

Enzymatic Degradation

The peptide is hydrolyzed by proteases targeting specific residues:

EnzymeCleavage SiteRate Constant (k<sub>cat</sub>/K<sub>M</sub>)Effect
TrypsinC-terminal to Arg/LysNot observed (no Arg/Lys)Stable
ChymotrypsinC-terminal to Trp1.7 × 10⁴ M⁻¹s⁻¹Rapid degradation

Data suggest chymotrypsin-mediated hydrolysis at Trp³ as the primary degradation pathway .

Molecular Recognition Interactions

Cucurbit uril (Q8) binds Trp residues with high affinity, as shown in comparative studies:

Peptide SequenceBinding Affinity (K<sub>a</sub>, M⁻¹)ΔG (kcal/mol)
H-Trp-Gly-Gly-OH1.3 × 10⁵-14.8
H-Gly-Trp-Gly-OH2.1 × 10⁴-11.4
Tyr-Pro-Trp -Gly-NH23.0 × 10⁵*-12.6*

*Extrapolated from Q8-Trp interactions . The terminal Trp³ enhances binding through hydrophobic and π-π stacking interactions .

Stability Under Physiological Conditions

Stability assays (pH 7.4, 37°C) reveal:

  • Half-life : ~2.5 hours in serum due to proteolysis .

  • pH sensitivity : Stable between pH 5–8; rapid degradation at pH <3 (gastric conditions).

Side-Chain Reactivity

  • Tyr phenolic group : Forms hydrogen bonds with glutamic acid in receptor complexes (e.g., LHRH receptor) .

  • Proline : Restricts conformational flexibility, influencing receptor binding kinetics .

科学的研究の応用

Neuropharmacological Applications

H-Tyr-Pro-Trp-Gly-NH2 has been identified as a member of the Tyr-MIF-1 family of peptides, which exhibit significant neuropharmacological properties. In particular, it has been shown to:

  • Inhibit mu-opioid receptor binding: Research indicates that this compound can inhibit the binding of radiolabeled ligands to mu-opioid receptors in rat brain tissues, suggesting its potential role as an opiate agonist and antagonist .
  • Analgesic effects: The peptide has demonstrated analgesic properties in various animal models, indicating its potential for pain management. Studies have shown that it can produce antinociceptive effects similar to well-known opioids but with a different side effect profile .

Memory and Cognitive Enhancement

Recent studies have highlighted the potential of this compound in enhancing memory and cognitive functions:

  • Memory improvement: A study found that the dipeptide Tyr-Pro can reach the brain intact after oral administration in mice, suggesting that its derivatives may enhance memory through direct action in the central nervous system .
  • Mechanism of action: The peptide's interaction with specific transporters, such as PepT1, facilitates its absorption and subsequent effects on cognitive functions .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound are crucial for understanding how modifications to its structure can enhance or alter its biological activity:

  • Modification effects: Variations in the amino acid sequence or substitutions at specific positions have been shown to affect receptor binding affinity and functional activity. For instance, alterations in the tyrosine residue have been linked to changes in opioid receptor affinity .
ModificationBinding Affinity (Ki)Activity
This compound260 nMAgonist/Antagonist
H-Tyr-d-Ala-Gly-Phe-NH2100 nMStrong Agonist
H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH250 nMEnhanced Stability

Therapeutic Potential in Pain Management

The analgesic properties of this compound position it as a candidate for developing new pain management therapies:

  • Non-opioid analgesics: Unlike traditional opioids, which carry a high risk of addiction and side effects, peptides like this compound may offer safer alternatives for chronic pain treatment .
  • FDA Approval Status: Some peptides derived from similar structures have already gained FDA approval for clinical use, paving the way for further exploration of this compound in therapeutic applications.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects:

  • Kinetic studies: Investigations into the absorption kinetics and transport mechanisms will provide insights into optimizing delivery methods for enhanced bioavailability .
  • Clinical trials: Future clinical studies are necessary to validate the efficacy and safety profile of this peptide in human subjects.

作用機序

The mechanism of action of tyrosyl-prolyl-tryptophyl-glycinamide involves its interaction with specific molecular targets. As an agonist analogue of gonadotropin-releasing hormone, it binds to gonadotropin-releasing hormone receptors, triggering a cascade of cellular responses . This interaction can lead to the inhibition of gonadotropin secretion, affecting hormone levels and related physiological processes .

類似化合物との比較

Structural Analogs and Receptor Affinity

The pharmacological properties of H-Tyr-Pro-Trp-Gly-NH2 are best understood when compared to structurally related peptides (Table 1).

Table 1: Receptor Affinity and Selectivity of this compound and Analogous Peptides

Sequence μ-Opioid Affinity (Kiμ, nM) μ/δ Selectivity (Kiδ/Kiμ) Key Structural Features
This compound 10–100 100–1000 Gly at position 4
H-Tyr-Pro-Trp-Phe-NH2 0–10 >1000 Phe at position 4
H-Tyr-Pro-Leu-Gly-NH2 >100 <100 Leu at position 3
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) 2.80 (IC50) >8000 Cyclized structure, D-amino acids
DAMGO (H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol) 0–10 100–1000 D-Ala, N-methyl-Phe modifications

Key Findings :

H-Tyr-Pro-Trp-Phe-NH2 (Endomorphin analog):

  • Substituting Gly with Phe at position 4 increases μ-affinity (Kiμ = 0–10 nM) and μ/δ selectivity (>1000) . The aromatic Phe residue enhances hydrophobic interactions with μ-receptor pockets, improving binding.

Tyr-MIF-1 (H-Tyr-Pro-Leu-Gly-NH2) :

  • Replacing Trp with Leu at position 3 reduces μ-affinity (Kiμ > 100 nM) and selectivity, underscoring Trp's role in stabilizing receptor interactions via indole ring stacking .

CTOP: This cyclized peptide with D-amino acids exhibits exceptional μ-selectivity (IC50 = 2.80 nM) and negligible δ-binding (IC50δ = 22,700 nM) . Its rigid structure and disulfide bonds optimize receptor fit, though its complexity limits therapeutic applicability.

Cyclized Tyr-W-MIF-1 :

  • Cyclization via proline and tryptophan residues increases μ-affinity to near-DAMGO levels (Kiμ = 0–10 nM), demonstrating conformational rigidity as a critical factor for potency .

Functional Implications of Structural Variations

  • Position 3 (Trp vs. Leu) : Trp’s indole moiety enhances μ-receptor binding via π-π interactions, while Leu’s aliphatic side chain reduces affinity .
  • Position 4 (Gly vs. Phe) : Gly’s flexibility allows broader receptor interactions, whereas Phe’s rigidity improves selectivity for μ-subtypes .
  • Cyclization and D-Amino Acids: These modifications enhance metabolic stability and receptor specificity but may introduce synthetic challenges .

Pharmacological Profiles

  • Tyr-W-MIF-1 : Shows higher efficacy at μ2 receptors, explaining its potent analgesia via spinal (intrathecal) routes .
  • H-Tyr-Pro-Trp-Phe-NH2 : Preferentially activates μ1 receptors, making it useful for supraspinal pain modulation .

生物活性

H-Tyr-Pro-Trp-Gly-NH2 is a bioactive peptide that has garnered attention for its potential therapeutic applications, particularly in the context of pain modulation and neuropharmacology. This compound is a derivative of endogenous peptides that interact with opioid receptors, which are crucial in mediating pain relief and other physiological functions.

Structural Characteristics

The peptide's structure consists of the following amino acids:

  • Tyr (Tyrosine)
  • Pro (Proline)
  • Trp (Tryptophan)
  • Gly (Glycine)

The C-terminal amidation (NH2) enhances its stability and biological activity. The presence of proline introduces a unique conformational rigidity that can influence receptor binding and activity.

Opioid Receptor Interaction

This compound has been studied for its affinity towards opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that modifications in the peptide structure can significantly affect its receptor binding properties. For instance, peptides with proline at specific positions exhibit enhanced binding affinities due to their ability to induce favorable conformations for receptor interaction .

Table 1: Binding Affinities of this compound Derivatives

Peptide VariantKd (nM)Bmax (fmol/mg protein)
This compound0.31119
H-Tyr-Pro-Phe-Phe-NH20.781806

Kd represents the dissociation constant, while Bmax indicates the maximum number of binding sites detected in rat brain membranes .

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. It has been shown to reduce pain responses in hot plate tests, indicating its potential as an analgesic agent. The mechanism appears to involve modulation of opioid receptors, leading to decreased pain perception .

Case Studies

  • Antinociceptive Activity in Mice
    • A study investigated the effects of this compound on pain response in mice subjected to thermal stimuli. The results indicated a dose-dependent reduction in pain sensitivity, suggesting effective central nervous system penetration and action through MOR activation .
  • Pharmacological Characterization
    • Another research effort focused on the pharmacological profiling of various peptide analogs, including this compound. The findings highlighted its high affinity for MOR and potential as a lead compound for developing new analgesics .

The biological activity of this compound is primarily mediated through its interaction with opioid receptors. Upon binding, it triggers a cascade of intracellular events that lead to analgesia. This action is characterized by:

  • Inhibition of neurotransmitter release
  • Modulation of ion channels
  • Activation of downstream signaling pathways associated with pain relief

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of H-Tyr-Pro-Trp-Gly-NH2?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm sequence and stereochemistry.
  • Mass Spectrometry (MS) : For molecular weight verification (theoretical MW: 520.59 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate byproducts during synthesis.
  • Amino Acid Analysis (AAA) : To quantify residue composition.
  • Reference peptide synthesis protocols from catalogs (e.g., CAS 144450-13-5) for baseline characterization .

Q. What are the known biological activities of this compound?

  • Methodological Answer : The peptide acts as a Tyr-W-MIF-1 analog , functioning as an opiate antagonist in the central nervous system. Key studies demonstrate its role in reducing opioid-induced contractions in preclinical models .
  • Mechanism : Binds to opioid receptors (e.g., μ-opioid receptors) to inhibit agonist effects. For replication, follow NIH guidelines for preclinical studies, including animal model selection (e.g., rodent CNS assays) and statistical rigor .

Q. How is this compound synthesized, and what are common purification challenges?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry with Pro, Trp, and Tyr residues. Glycine amidation is critical for C-terminal modification.
  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Common impurities include deletion sequences and racemized byproducts.
  • Storage : Lyophilized peptides should be stored at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize in vivo studies to evaluate this compound’s blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Experimental Design :

Use radiolabeled (e.g., ³H or ¹⁴C) peptide to track biodistribution.

Employ microdialysis in rodent brains to measure extracellular concentrations.

Pair with LC-MS/MS for quantification.

  • Statistical Considerations : Apply ANOVA for inter-group comparisons and report effect sizes per NIH preclinical guidelines .
  • Control Experiments : Include a non-BBB-penetrating analog to validate specificity.

Q. What strategies resolve contradictions between in vitro receptor binding assays and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .
  • Metabolite Identification : Use high-resolution MS to detect breakdown products that may antagonize/activate off-target receptors.
  • Dose-Response Refinement : Conduct staggered dosing in animal models to account for bioavailability limitations.
  • Receptor Occupancy Studies : Combine PET imaging with radioligands to correlate in vivo binding with functional outcomes .

Q. How do structural modifications (e.g., D-amino acid substitution) alter this compound’s activity?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs (e.g., D-Tyr substitution) using SPPS and compare binding affinities via surface plasmon resonance (SPR) or radioligand displacement assays.
  • Functional Assays : Test analogs in opioid receptor-mediated cAMP inhibition assays.
  • Data Interpretation : Use Schild analysis to quantify antagonist potency (pA2 values) and identify structure-activity relationships (SAR) .

Q. What statistical approaches are critical for validating this compound’s effects in preclinical pain models?

  • Methodological Answer :

  • Power Analysis : Predefine sample sizes using pilot data to ensure adequate statistical power.
  • Blinding and Randomization : Mitigate bias in behavioral assays (e.g., tail-flick test).
  • Mixed-Effects Models : Account for repeated measures and inter-animal variability.
  • Reporting Standards : Include raw data distributions and effect sizes per NIH guidelines .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound’s reported EC₅₀ values across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control temperature, pH, and buffer composition (e.g., Tris vs. HEPES).
  • Reference Standards : Use commercially available opioid agonists/antagonists as internal controls.
  • Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., cell line differences).

Q. Tables for Key Data

Property Value Reference
Molecular FormulaC₂₇H₃₂N₆O₅
Molecular Weight520.59 g/mol
CAS Number144450-13-5
Biological ActivityOpiate antagonist (IC₅₀: ~10 nM)
Storage Conditions-20°C, lyophilized

特性

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGSOAJXZHSMGE-PMVMPFDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162710
Record name Tyrosyl-prolyl-tryptophyl-glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144450-13-5
Record name Tyrosyl-prolyl-tryptophyl-glycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144450135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyl-prolyl-tryptophyl-glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

H-Tyr-Pro-Trp-Gly-NH2
H-Tyr-Pro-Trp-Gly-NH2
H-Tyr-Pro-Trp-Gly-NH2
H-Tyr-Pro-Trp-Gly-NH2
H-Tyr-Pro-Trp-Gly-NH2
H-Tyr-Pro-Trp-Gly-NH2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。